(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative characterized by:
- Position 6 substituent: A methyl group.
- Position 2 substituent: A phenoxyacetyl imino group.
- Side chain: A methyl acetate moiety in the Z-configuration.
This compound is synthesized via condensation reactions involving brominated reagents and pH adjustments, as seen in analogous procedures for heterocyclic systems .
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-13-8-9-15-16(10-13)26-19(21(15)11-18(23)24-2)20-17(22)12-25-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKEVONXPOWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a carboxylic acid derivative to form the benzo[d]thiazole ring system.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using phenoxyacetyl chloride and a suitable base, such as triethylamine, to form the corresponding acylated intermediate.
Formation of the Imino Group: The imino group is typically introduced through a condensation reaction between the acylated intermediate and an amine, such as methylamine, under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired (Z)-methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenoxyacetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine groups replacing imino groups.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, derivatives of benzo[d]thiazole compounds are investigated for their therapeutic potential. This compound could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It could also be employed in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The phenoxyacetyl and imino groups can form hydrogen bonds or hydrophobic interactions with the target, while the benzo[d]thiazole core provides structural rigidity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- The phenoxybenzoyl imino group introduces steric bulk and lipophilicity, which could reduce solubility relative to the phenoxyacetyl group.
- Core Structure :
Physicochemical and Functional Implications
Electronic and Steric Effects
- Methyl vs. Methoxy : The methoxy group’s stronger electron-donating nature could stabilize the thiazole ring via resonance, affecting interactions with biological targets.
- Phenoxyacetyl vs. Phenoxybenzoyl: The acetyl group’s smaller size may improve solubility in polar solvents, whereas the benzoyl group could enhance binding to hydrophobic pockets .
Potential Bioactivity
While direct bioactivity data for the target compound are unavailable, analogs suggest:
- Benzo[d]thiazoles often exhibit kinase inhibitory or antimicrobial properties .
- The imino group may facilitate hydrogen bonding, critical for target engagement.
Research Findings and Gaps
- Synthesis: The target compound’s synthesis likely mirrors methods for imidazo[2,1-b]thiazoles , but with modified reagents to accommodate the phenoxyacetyl group.
- Data Limitations: No melting points, solubility, or bioactivity data are available for the target compound, necessitating further experimental validation.
Biological Activity
(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is significant due to its established pharmacological properties. The presence of various functional groups, including a phenoxyacetyl group and a methyl acetate moiety, enhances its chemical reactivity and biological activity.
Key Structural Features:
- Benzo[d]thiazole Core : Known for antimicrobial and anti-inflammatory effects.
- Phenoxyacetyl Group : Contributes to the compound's interaction with biological targets.
- Methyl Acetate Moiety : Enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzo[d]thiazole ring.
- Introduction of the phenoxyacetyl group via acylation.
- Methylation to produce the final acetate derivative.
These synthetic pathways allow for variations, potentially leading to a library of related compounds for biological testing.
Antimicrobial Activity
Compounds containing the benzo[d]thiazole moiety have been documented to exhibit significant antimicrobial properties. Studies suggest that derivatives like this compound may inhibit bacterial growth through disruption of cellular processes.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory pathways. The phenoxy group in this compound may play a role in reducing inflammation by interfering with pro-inflammatory cytokine production.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. The benzo[d]thiazole core has been associated with cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into their mechanisms of action:
-
Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
Compound Name IC50 (µM) Cancer Cell Line Compound A 5 Hep3B Compound B 10 MCF7 (Z)-methyl 2-(6-methyl...) TBD TBD - Antioxidant Activity : The antioxidant potential of similar compounds has been assessed using DPPH assays, revealing that certain derivatives can scavenge free radicals effectively, thereby suggesting a protective role against oxidative stress .
Q & A
Q. How do substituents on the phenoxyacetyl group influence the compound’s solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
